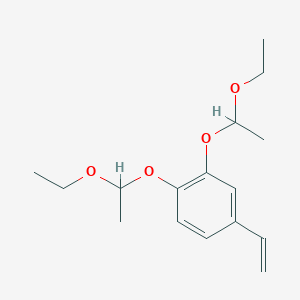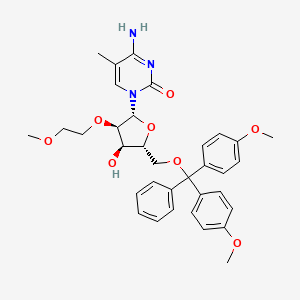
5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is a synthetic nucleoside analog used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position, a 2’-O-(2-methoxyethyl) modification, and a methyl group at the 5 position of the cytidine base. These modifications enhance the stability and binding affinity of oligonucleotides, making it a valuable tool in various research and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine typically involves multiple steps. The starting material, cytidine, undergoes selective protection and modification reactions. The 5’ hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’ hydroxyl group is modified with a 2-methoxyethyl group. The methyl group is introduced at the 5 position of the cytidine base through a methylation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
化学反応の分析
Types of Reactions
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the nucleoside.
Substitution: The DMT protecting group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the DMT group.
Major Products Formed
The major products formed from these reactions include various modified nucleosides and oligonucleotides, which can be used in further research and therapeutic applications .
科学的研究の応用
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of modified oligonucleotides, which are used in various chemical studies.
Biology: The compound is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine: It is employed in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: The compound is used in the production of diagnostic probes and other biotechnological applications.
作用機序
The mechanism of action of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine involves its incorporation into oligonucleotides, where it enhances their stability and binding affinity. The 2’-O-(2-methoxyethyl) modification increases resistance to nuclease degradation, while the DMT group protects the nucleoside during synthesis. The methyl group at the 5 position of the cytidine base improves base pairing properties, making the oligonucleotides more effective in their intended applications .
類似化合物との比較
Similar Compounds
5’-O-DMT-2’-O-(2-methoxyethyl)uridine: Similar in structure but lacks the methyl group at the 5 position.
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methyluridine: Similar but with a uridine base instead of cytidine.
5’-O-DMT-2’-O-(2-methoxyethyl)cytidine: Similar but without the methyl group at the 5 position.
Uniqueness
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is unique due to the combination of the DMT protecting group, the 2’-O-(2-methoxyethyl) modification, and the 5-methyl group. This combination provides enhanced stability, binding affinity, and resistance to degradation, making it a valuable tool in various research and therapeutic applications .
特性
分子式 |
C34H39N3O8 |
|---|---|
分子量 |
617.7 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C34H39N3O8/c1-22-20-37(33(39)36-31(22)35)32-30(43-19-18-40-2)29(38)28(45-32)21-44-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-17,20,28-30,32,38H,18-19,21H2,1-4H3,(H2,35,36,39)/t28-,29-,30-,32-/m1/s1 |
InChIキー |
LYKTVJJXZQTNPK-PBAMLIMUSA-N |
異性体SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |
正規SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


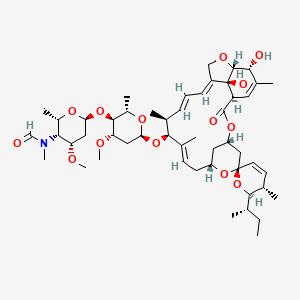
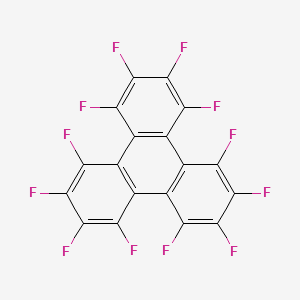
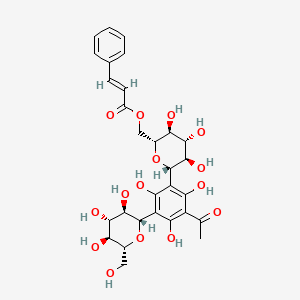
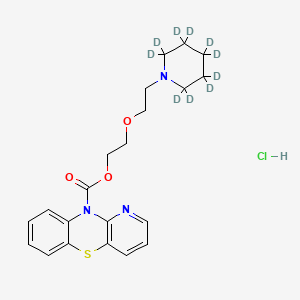
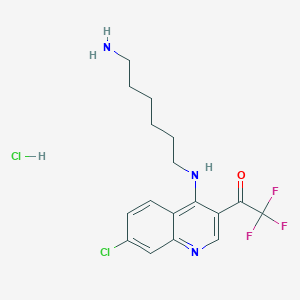
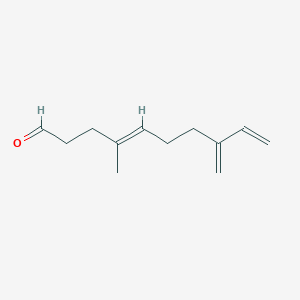
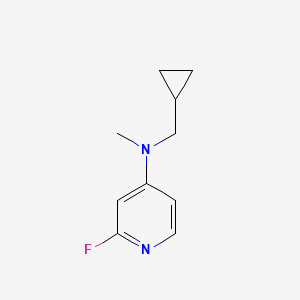
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)
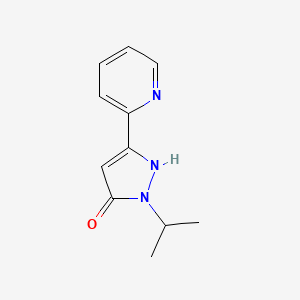
![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
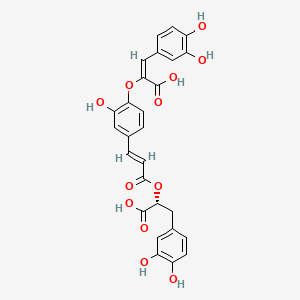
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
